
Ganciclovir Mono-O-acetate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganciclovir Mono-O-acetate-d5 is a biochemical used for proteomics research . It is an isotope labelled compound of Ganciclovir Mono-O-acetate . The molecular formula is C11H10D5N5O5 and the molecular weight is 302.28 .
Synthesis Analysis
An efficient protocol has been developed for the synthesis of deuterium labeled ganciclovir-d5, a potent anti-cytomegalovirus agent and its prodrug, valganciclovir-d5, by using inexpensive and commercially available glycerol-d5 reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10D5N5O5 . The molecular weight is 302.28 .Mechanism of Action
While specific information on Ganciclovir Mono-O-acetate-d5’s mechanism of action is not available, ganciclovir, the parent compound, inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Safety and Hazards
While specific safety and hazard information for Ganciclovir Mono-O-acetate-d5 is not available, ganciclovir, the parent compound, is associated with a range of serious haematological adverse effects . It is considered a potential human carcinogen, teratogen, and mutagen . It may cause respiratory tract irritation, skin irritation, and eye irritation .
Future Directions
Ganciclovir, the parent compound of Ganciclovir Mono-O-acetate-d5, has been proposed as a potential treatment for glioma . A meta-analysis showed that ganciclovir significantly improved the prognosis of glioma patients . Therefore, more cases of ganciclovir as a glioma treatment can be conducted, or a large clinical trial can be designed .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ganciclovir Mono-O-acetate-d5 involves the acetylation of Ganciclovir-d5 with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Ganciclovir-d5", "Acetic anhydride", "Catalyst" ], "Reaction": [ "To a solution of Ganciclovir-d5 in dry pyridine, add acetic anhydride dropwise.", "Cool the reaction mixture to 0°C and add a catalyst.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by pouring it into ice-cold water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] } | |
CAS RN |
1246818-76-7 |
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
302.302 |
IUPAC Name |
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
InChI Key |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
synonyms |
9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






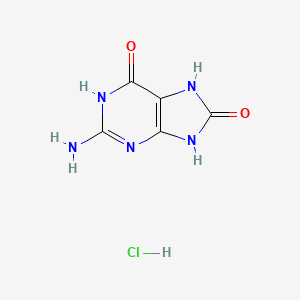
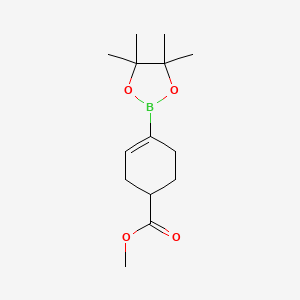
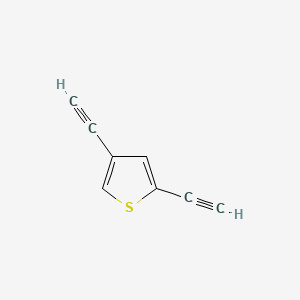
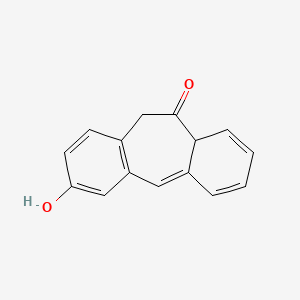
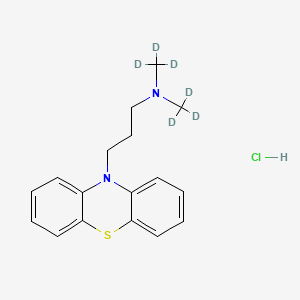
![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)


![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)